molecular formula C16H23N3O4 B14800313 6-[2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid

6-[2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid

Cat. No.: B14800313
M. Wt: 321.37 g/mol
InChI Key: FGKRWPJFKNTXLI-UHFFFAOYSA-N
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Description

This compound is a pyridine derivative featuring a piperazine ring substituted with a methyl group at position 2 and a tert-butoxycarbonyl (Boc) protecting group at position 2. The pyridine core is functionalized with a carboxylic acid at position 3, making it a versatile intermediate in medicinal chemistry and drug development.

Properties

Molecular Formula

C16H23N3O4

Molecular Weight

321.37 g/mol

IUPAC Name

6-[2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid

InChI

InChI=1S/C16H23N3O4/c1-11-10-18(15(22)23-16(2,3)4)7-8-19(11)13-6-5-12(9-17-13)14(20)21/h5-6,9,11H,7-8,10H2,1-4H3,(H,20,21)

InChI Key

FGKRWPJFKNTXLI-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=NC=C(C=C2)C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the pyridine ring. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

6-[2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-[2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Key Structural Analogs and Their Properties

The following compounds share structural similarities with the target molecule, differing primarily in substituents or functional groups:

Compound A : 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)Piperazin-1-yl]Acetic Acid
  • Structure : Features a fluorenylmethoxycarbonyl (Fmoc) group instead of Boc and an acetic acid side chain.
  • Properties: The Fmoc group is base-labile, contrasting with the acid-labile Boc group, making Compound A suitable for orthogonal protection strategies in peptide synthesis .
Compound B : 6-(4-Boc-Piperazino)-2-Methylpyridine-3-Boronic Acid
  • Structure : Replaces the carboxylic acid with a boronic acid group while retaining the Boc-protected piperazine.
  • Properties :
    • The boronic acid enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound .
    • Molecular weight increases slightly (calculated ~377 g/mol vs. ~349 g/mol for the target compound), impacting pharmacokinetic properties.
Compound C : 6-(4-Benzylpiperidin-1-yl)Pyridazine-3-Carboxylic Acid
  • Structure : Substitutes piperazine with benzylpiperidine and pyridine with pyridazine.
  • Pyridazine’s electron-deficient nature may alter binding affinity in enzyme inhibition assays compared to pyridine derivatives.

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